N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Description
N4-(1,1-Dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine is a derivative of 5-nitropyrimidine-4,6-diamine (CAS 2164-84-3), a core structure characterized by a nitro group at the 5-position and amino groups at the 4- and 6-positions of the pyrimidine ring . The compound is substituted at the N4 position with a 1,1-dioxo-3-thiolanyl group, a sulfur-containing heterocycle with two sulfonyl oxygen atoms.
Structure
3D Structure
Properties
IUPAC Name |
4-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)8(11-4-10-7)12-5-1-2-18(16,17)3-5/h4-5H,1-3H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLVLTDCBRBJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions, including:
Oxidation: The thiolanyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine-substituted pyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro and diamine groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The thiolanyl group may also play a role in its reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
Core Structure Similarities
All analogs share the 5-nitropyrimidine-4,6-diamine backbone, which confers a planar aromatic system with strong electron-withdrawing effects from the nitro group. This structure promotes hydrogen bonding and π-π stacking interactions, critical for applications in medicinal chemistry or materials science .
Key Substituent Variations
Physicochemical Properties
Melting Points and Stability
- Sulfone-containing groups (as in the target compound) may lower melting points compared to halogenated derivatives due to reduced symmetry and increased polarity .
Solubility and Polarity
- The 1,1-dioxo-3-thiolanyl group introduces polar sulfonyl moieties, likely enhancing aqueous solubility compared to alkyl or aryl-substituted analogs (e.g., N4,N6-diethyl derivatives) .
- Halogenated derivatives (e.g., 5c, 5d) exhibit lower solubility in polar solvents due to hydrophobic aryl groups .
Unique Challenges for the Target Compound
- Introducing the 1,1-dioxo-3-thiolanyl group may require oxidation of a thiolane precursor or specialized coupling agents, which could reduce yields compared to simpler aryl/alkyl substitutions .
Medicinal Chemistry
- Fluorophenyl derivatives (e.g., N4-(2-fluorophenyl)) are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
Material Science
Biological Activity
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₄H₅N₅O₂S
- CAS Number : Not explicitly listed in the sources but related to 5-nitropyrimidine derivatives.
Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many nitropyrimidine derivatives act as inhibitors of specific enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and diabetes. For instance, nitropyrimidines have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and insulin secretion regulation .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of nitro and thiol groups may enhance their ability to disrupt microbial cell walls or interfere with metabolic processes within the pathogens.
- Antioxidant Activity : The thiol group in the structure may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity : A study focusing on pyrimidine derivatives showed that certain compounds could induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins . While specific data on this compound is limited, its structural similarity suggests potential anticancer properties.
- Antimicrobial Testing : In vitro tests have indicated that nitropyrimidine derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of critical metabolic enzymes .
| Study Type | Activity Assessed | Findings |
|---|---|---|
| Anticancer | Apoptosis induction | Induction in cancer cell lines observed |
| Antimicrobial | Bacterial inhibition | Effective against multiple bacterial strains |
| Antioxidant | Free radical scavenging | Potential for reducing oxidative stress |
Case Studies
While specific case studies on this compound are scarce, related compounds have been documented:
- Case Study 1 : A derivative showed significant efficacy in reducing tumor size in xenograft models when administered at specific dosages over a defined period.
- Case Study 2 : Clinical trials involving similar nitro-containing compounds demonstrated improved glycemic control in diabetic patients through DPP-IV inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
